molecular formula C23H35FN6O4 B12294123 6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid

Cat. No.: B12294123
M. Wt: 478.6 g/mol
InChI Key: VJVZKOMQEQQESV-UHFFFAOYSA-N
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Description

Lysyl-5-fluorotryptophyl-lysine is a bioactive chemical compound known for its unique structure and properties. It is a synthetic derivative of lysine and tryptophan, incorporating a fluorine atom into the tryptophan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysyl-5-fluorotryptophyl-lysine is typically synthesized through a series of peptide coupling reactions. The process involves the protection of amino groups, coupling of lysine and 5-fluorotryptophan, and subsequent deprotection steps. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Lysyl-5-fluorotryptophyl-lysine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Lysyl-5-fluorotryptophyl-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .

Scientific Research Applications

Lysyl-5-fluorotryptophyl-lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: The compound serves as a probe for studying protein-protein interactions and enzyme activities.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the development of novel materials and biochemical assays

Mechanism of Action

The mechanism of action of Lysyl-5-fluorotryptophyl-lysine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lysyl-5-fluorotryptophyl-lysine stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This modification enhances its stability, binding affinity, and overall bioactivity, making it a unique and valuable compound in various research applications .

Properties

Molecular Formula

C23H35FN6O4

Molecular Weight

478.6 g/mol

IUPAC Name

6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H35FN6O4/c24-15-7-8-18-16(12-15)14(13-28-18)11-20(30-21(31)17(27)5-1-3-9-25)22(32)29-19(23(33)34)6-2-4-10-26/h7-8,12-13,17,19-20,28H,1-6,9-11,25-27H2,(H,29,32)(H,30,31)(H,33,34)

InChI Key

VJVZKOMQEQQESV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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